Irak4-IN-1
Description
IRAK Family Members and Their Functional Distinctions
The IRAK family of serine-threonine kinases consists of four members in humans: IRAK1, IRAK2, IRAK3 (commonly known as IRAK-M), and IRAK4. wikipedia.orgguidetoimmunopharmacology.orgresearchgate.net While all are involved in TIR signaling, they possess distinct structural features and functional roles that determine the outcome of the immune response. nih.gov All family members share a common architecture, including an N-terminal death domain (DD) for protein-protein interactions and a central kinase domain. wikipedia.orgnih.gov However, IRAK4 is structurally unique as it lacks the C-terminal domain present in the other three members. nih.govfrontiersin.org
The functional diversity within the IRAK family is significant, particularly concerning their enzymatic activity and regulatory roles. researchgate.net IRAK1 and IRAK4 are the two members with verified catalytic kinase activity, whereas IRAK2 and IRAK-M are considered pseudokinases, lacking or having atypical kinase function. guidetoimmunopharmacology.orgresearchgate.netnih.gov This difference in enzymatic capability is a key determinant of their specific roles in the signaling cascade. nih.gov
IRAK4 functions as the master kinase in the family, positioned at the apex of the signaling pathway, where it is responsible for phosphorylating and activating IRAK1. pnas.orgnih.gov In contrast, IRAK-M acts as a negative regulator, inhibiting TLR signaling by preventing the dissociation of the IRAK1-IRAK4 complex from MyD88. wikipedia.orgfrontiersin.org While IRAK1, IRAK2, and IRAK4 are expressed widely, the expression of IRAK-M is primarily restricted to monocytes and macrophages, highlighting its specialized role in controlling myeloid cell responses. wikipedia.orgguidetoimmunopharmacology.orgguidetopharmacology.org
| Feature | IRAK4 | IRAK1 | IRAK2 | IRAK3 (IRAK-M) |
|---|---|---|---|---|
| Kinase Activity | Active Kinase guidetoimmunopharmacology.orgresearchgate.net | Active Kinase guidetoimmunopharmacology.orgresearchgate.net | Pseudokinase (inactive or atypical kinase) researchgate.netnih.gov | Pseudokinase (inactive) researchgate.netnih.gov |
| Primary Role | Upstream activator; Master kinase of the family wikipedia.orgpnas.org | Downstream effector, activated by IRAK4 pnas.orgwikipedia.org | Signal amplification/modulation frontiersin.org | Negative regulator of TLR signaling wikipedia.orgfrontiersin.org |
| Expression | Ubiquitous guidetoimmunopharmacology.orgguidetopharmacology.org | Ubiquitous guidetoimmunopharmacology.orgguidetopharmacology.org | Ubiquitous guidetoimmunopharmacology.orgguidetopharmacology.org | Restricted to monocytes/macrophages guidetoimmunopharmacology.orgguidetopharmacology.org |
| Structural Note | Lacks C-terminal domain nih.govfrontiersin.org | Contains C-terminal domain | Contains C-terminal domain | Contains C-terminal domain |
IRAK4 holds a unique and indispensable position in MyD88-dependent signaling pathways. wikipedia.orgnih.gov These pathways are initiated by nearly all Toll-like receptors (except TLR3) and the IL-1 receptor family. nih.govresearchgate.net Upon receptor stimulation, MyD88 is recruited and acts as a scaffold to bring IRAK4 into the complex. wikipedia.org The function of IRAK4 is so critical that its absence leads to a profound immunodeficiency. wikipedia.org Studies on mice and humans lacking functional IRAK4 show a near-complete blockage of TIR signaling, rendering them highly susceptible to infections by certain bacteria. wikipedia.orgmedlineplus.govnih.gov
The specificity of IRAK4 lies in its dual function as both a structural scaffold and an active kinase. wikipedia.orgnih.gov It is the first kinase recruited to the receptor complex, and this recruitment is essential for the subsequent assembly of the Myddosome, which includes MyD88, IRAK4, and either IRAK1 or IRAK2. wikipedia.orgfrontiersin.orgbiorxiv.org While the scaffold function of IRAK4 is critical for assembling the complex and activating NF-κB and MAPK signaling, its kinase activity is specifically required for the robust production of inflammatory cytokines. nih.gov This highlights that IRAK4 is the crucial upstream initiator, and without its proper function, the entire MyD88-dependent immune response is severely compromised. wikipedia.orgnih.gov This essential, non-redundant role distinguishes IRAK4 from the other IRAK family members, which act further downstream or in a regulatory capacity. pnas.orgwikipedia.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(4-morpholin-4-ylcyclohexyl)amino]quinazoline-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c20-12-14-1-6-18-17(11-14)19(22-13-21-18)23-15-2-4-16(5-3-15)24-7-9-25-10-8-24/h1,6,11,13,15-16H,2-5,7-10H2,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQXFGHHSFTACS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=NC=NC3=C2C=C(C=C3)C#N)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Preclinical Investigation of Irak4 in 1
Synthesis and Early Characterization
The initial stages of preclinical investigation involve the synthesis and detailed characterization of the compound to understand its chemical properties and structural features.
Synthetic Routes and Methodologies
IRAK4-IN-1 is described as a quinazoline-based inhibitor. medchemexpress.com The identification of quinazoline-based inhibitors of IRAK4 for the treatment of inflammation has been reported in scientific literature. medchemexpress.com While specific detailed synthetic routes for this compound are not extensively detailed in the immediately available information, its synthesis has been described in previous reports. nih.gov The development of IRAK4 inhibitors often involves high-throughput screening followed by structure-activity relationship (SAR) studies to optimize potency and properties. acs.orgnimbustx.com Approaches can include structure-based design techniques, exploring different chemical scaffolds and substituents to interact effectively with the IRAK4 binding site. acs.orgnimbustx.commdpi.com
Structural Information (Excluding Basic Compound Identification Data)
This compound has the IUPAC name 4-[(4-morpholin-4-ylcyclohexyl)amino]quinazoline-6-carbonitrile. nih.gov Its structure is based on a quinazoline (B50416) core. medchemexpress.com The target protein, IRAK4, is a serine/threonine kinase with a kinase domain containing an ATP binding pocket located between its N-terminal and C-terminal lobes. mdpi.commdpi.com The ATP binding pocket in IRAK4, like other protein kinases, is a primary target for small molecule inhibitors. mdpi.com A notable feature of the IRAK family kinases, including IRAK4, is the presence of a tyrosine residue as the gatekeeper in the ATP binding site, which can influence inhibitor selectivity. mdpi.comacs.org Inhibitors are designed to interact with specific residues within this pocket, potentially forming hydrogen bonds and van der Waals interactions. nih.gov
In Vitro Pharmacological Profiling
In vitro studies are crucial for evaluating the biological activity of this compound, particularly its ability to inhibit IRAK4 and its selectivity profile against other kinases.
Target Specificity and Selectivity
This compound functions as an inhibitor of IRAK4. opnme.commedchemexpress.comnih.govacs.orgchemicalprobes.org Achieving high specificity and selectivity for IRAK4 over other kinases, especially other members of the IRAK family like IRAK1, is a significant consideration in the development of IRAK4 inhibitors due to the structural similarities in their ATP-binding pockets. opnme.comnih.govmdpi.com Selective inhibition is important to avoid off-target effects. nih.gov
This compound has demonstrated potent inhibition of IRAK4 kinase activity in vitro. The reported IC50 value for IRAK4 is 7 nM. opnme.commedchemexpress.comacs.orgchemicalprobes.org This indicates that a low nanomolar concentration of this compound is sufficient to inhibit 50% of IRAK4 enzyme activity under the tested conditions.
Here is a table summarizing the IRAK4 kinase inhibition data:
| Target | Assay Type | IC50 Value | Reference |
| IRAK4 | Kinase Inhibition | 7 nM | opnme.commedchemexpress.comacs.orgchemicalprobes.org |
In cellular contexts, this compound has been shown to inhibit downstream signaling. For instance, it reduced TNF-α levels induced by a TLR7 agonist in human peripheral blood mononuclear cells (PBMCs) with an EC50 of 300 nM. acs.org It has also been used to study the requirement of IRAK4 kinase activity in cellular signaling pathways. nih.gov
Assessing the selectivity of this compound across a broad panel of kinases (kinome profiling) is a standard practice in preclinical evaluation to understand potential off-target activities. While this compound is described as a selective IRAK4 inhibitor opnme.com, detailed kinome selectivity profiling data specifically for this compound, such as comprehensive inhibition percentages across a large kinase panel or a selectivity score like S(10), were not explicitly provided in the immediate search results. Kinome selectivity for IRAK4 inhibitors is typically evaluated using platforms such as KINOMEscan, assessing inhibition at a specific compound concentration across hundreds of kinases. acs.orgcuris.com Studies on other IRAK4 inhibitors have shown varying degrees of selectivity against other kinases, including other IRAK family members and kinases like CLK and Haspin. uniprot.orgchemicalprobes.orgnih.govpnas.org
Differentiation from Dual IRAK1/4 Inhibitors
IRAK4 is a central element in the early signal transduction of Toll/IL-1 receptors, acting upstream of IRAK1. pnas.org IRAK4 phosphorylates IRAK1, leading to its activation and subsequent downstream signaling. oncotarget.compnas.org Due to the structural similarities in the inhibitor-binding pockets of IRAK1 and IRAK4, many early synthetic efforts targeting IRAK4 resulted in compounds with dual IRAK1/4 inhibitory activity. oncotarget.comtandfonline.com However, there is ongoing interest in developing selective IRAK4 inhibitors to dissect the relative contributions of IRAK1 and IRAK4 to downstream events and potentially achieve a more favorable therapeutic profile. oncotarget.com
Some studies suggest that selective IRAK4 inhibition may have different effects compared to dual IRAK1/4 inhibition. For instance, IRAK4 kinase inhibition has shown selective effects on cytokine responses from different human cell populations. nih.gov While IRAK4 kinase activity is essential for MyD88-dependent production of inflammatory cytokines, it may be dispensable for myddosome assembly and the activation of NF-κB and MAPK pathways, where IRAK4's scaffolding function is critical. nih.gov In contrast, dual IRAK1/4 inhibitors have demonstrated more complete suppression of inflammatory cytokines when compared to IRAK4-selective inhibitors in some preclinical studies. rigel.comnih.gov The biological relevance of selective IRAK4 versus dual inhibitors is not yet fully clear. tandfonline.com Some research indicates that IRAK4 degradation, which removes both scaffolding and kinase functions, might offer greater activity across multiple TLR stimuli and cell types compared to IRAK4 kinase inhibition alone. aai.org
Cellular Functional Assays
Cellular functional assays are crucial for evaluating the activity of this compound and understanding its mechanism of action at the cellular level. These assays assess the compound's ability to inhibit downstream signaling molecules, modulate cytokine and chemokine production, and engage its cellular target.
Inhibition of Downstream Signaling Molecules (e.g., NF-κB, MAP Kinases)
IRAK4 plays a key role in activating downstream signaling pathways, including the NF-κB and MAPK pathways, following TLR and IL-1R stimulation. acs.orgoncotarget.com Activation of these pathways leads to the transcription of pro-inflammatory genes. acs.orgoncotarget.com Preclinical studies have investigated the ability of IRAK4 inhibitors, including compounds structurally related to this compound, to suppress the activation of these downstream molecules.
Inhibition of IRAK4 has been shown to potently reduce NF-κB activity in various cell types, including pancreatic ductal adenocarcinoma (PDAC) cells and myeloid and lymphoid cells. aacrjournals.orgfrontiersin.org For example, pharmacological blockade or silencing of IRAK4 significantly suppressed NF-κB activity in PDAC cells. aacrjournals.org Similarly, IRAK4 inhibition has been shown to reduce the phosphorylation of IKK, a key component in the NF-κB pathway. mdpi.com
While IRAK4 kinase activity is considered essential for MyD88-dependent cytokine production, its role in NF-κB and MAPK activation appears more nuanced. nih.gov Some studies indicate that IRAK4 kinase inhibition has only a minimal effect on NF-κB and MAPK signaling, suggesting that the scaffolding function of IRAK4 is critical for the assembly of the myddosome complex that facilitates the activation of these pathways. nih.govnih.gov However, other studies, particularly in specific cell lines like the human monocytic AML THP-1 cell line, have shown that IRAK4 kinase inhibitors can impair TLR4-induced signaling through the NF-κB, JNK, and MAPK pathways. nih.gov
Data on the inhibition of downstream signaling by this compound or closely related selective IRAK4 inhibitors in cellular assays:
| Cellular Target/Pathway | Effect of IRAK4 Inhibition | Reference |
| NF-κB activity | Potently reduced | aacrjournals.orgfrontiersin.org |
| IKK phosphorylation | Inhibited dose-dependently | mdpi.com |
| NF-κB and MAPK signaling | Minimal effect (scaffolding function important) | nih.govnih.gov |
| NF-κB, JNK, and MAPK pathways (in specific cell lines) | Impairment observed | nih.gov |
Modulation of Cytokine and Chemokine Production (e.g., TNF-alpha, IL-6, IL-1β)
A key outcome of TLR and IL-1R signaling mediated by IRAK4 is the production of pro-inflammatory cytokines and chemokines such as TNF-alpha, IL-6, and IL-1β. acs.orgoncotarget.com Inhibiting IRAK4 activity is expected to reduce the production of these inflammatory mediators.
Preclinical studies have demonstrated that IRAK4 kinase inhibition leads to significant reductions in the expression and secretion of various inflammatory cytokines. nih.govmdpi.com For instance, in murine macrophages, IRAK4 kinase inhibition resulted in significant reductions in TLR-induced Tnf, Il6, and Il1b mRNA expression and dose-dependent decreases in TNF protein secretion. nih.gov Similarly, a novel small-molecule IRAK4 kinase inhibitor, DW18134, dose-dependently inhibited the secretion of TNF-α and IL-6 in primary peritoneal macrophages and RAW264.7 cells. mdpi.com
The effect of IRAK4 inhibition on cytokine production can vary depending on the cell type and stimulus. nih.gov While IRAK4 kinase activity is critical for MyD88-dependent cytokine production in murine macrophages, inhibition of IRAK4 kinase activity in human macrophages or fibroblasts may not impact cytokine production in the same way. researchgate.net This suggests potential species-specific or cell-type specific differences in the reliance on IRAK4 kinase activity versus its scaffolding function for cytokine production. researchgate.net
Data on the modulation of cytokine and chemokine production by IRAK4 inhibition in cellular assays:
| Cytokine/Chemokine | Effect of IRAK4 Inhibition | Cell Type/Model | Reference |
| Tnf, Il6, Il1b mRNA expression | Significant reduction | Murine macrophages (TLR-induced) | nih.gov |
| TNF protein secretion | Dose-dependent reduction | Murine macrophages (TLR-induced) | nih.gov |
| TNF-α, IL-6 secretion | Dose-dependent inhibition | Mouse primary peritoneal macrophages, RAW264.7 cells (LPS-induced) | mdpi.com |
| Broad cytokine inhibition (IL-6, TNFα, IL-8, IL-1β) | Observed with IRAK4 degradation, less pronounced with kinase inhibition | PBMCs (TLR7/8 agonist) | aai.org |
Cellular Target Engagement Assays (e.g., IRAK1 activation assay)
Cellular target engagement assays are used to confirm that a compound interacts with its intended target within a living cell. For IRAK4 inhibitors, assessing the activation status of IRAK1, which is phosphorylated by IRAK4, serves as a proximal functional evaluation of IRAK4 engagement. researchgate.netnih.gov
An electrochemiluminescence (ECL)-based cellular endogenous IRAK1 activation assay has been established and validated to identify and optimize selective IRAK4 inhibitors. researchgate.netnih.gov This assay measures the activation of IRAK1, which is dependent on both the scaffolding function of IRAK4 in myddosome formation and the kinase activity of IRAK4 for signal transduction. researchgate.netnih.gov Therefore, this assay can potentially capture inhibitors that act through different mechanisms. researchgate.netnih.gov
Data from this IRAK1 assay have shown statistically significant correlations with results from both IRAK4 biochemical kinase activity assays and functional peripheral blood mononuclear cell (PBMC)-derived TNFα secretion assays. researchgate.netnih.gov This validates the biological relevancy of IRAK1 target engagement as a biomarker of IRAK4 activity. researchgate.netnih.gov
Measurement of endogenous IRAK1 kinase activity in cell extracts can also be used to assess IRAK4 activity. nih.govresearchgate.net By using specific pharmacological inhibitors of IRAK1 and IRAK4, researchers can reliably measure the protein kinase activities of IRAK1 and IRAK4. nih.govresearchgate.net Studies using this compound in such assays have shown that a concentration sufficient to prevent the IL-1-stimulated autophosphorylation of IRAK4 had little effect on the IL-1-dependent activation of IRAK1 in certain cell contexts, suggesting that IRAK4 kinase activity might not be strictly required for IRAK1 activation in all scenarios, or that trace residual IRAK4 activity is sufficient. nih.govresearchgate.net
NanoBRET® Target Engagement (TE) Intracellular Kinase Assays are another method used to measure kinase target engagement in live cells. promega.com This assay can analyze the affinity of test compounds by competitive displacement of a fluorescent tracer bound to a NanoLuc®-kinase fusion protein, such as IRAK4-NanoLuc®. promega.com This allows for the estimation of intracellular affinity against the target protein. promega.com
Data on cellular target engagement assays for IRAK4 inhibitors:
| Assay Type | Target Assessed | Key Findings | Reference |
| ECL-based cellular endogenous IRAK1 activation assay | IRAK1 activation (dependent on IRAK4 scaffolding and kinase activity) | Validated as a proximal functional evaluation of IRAK4 engagement; correlates with IRAK4 kinase activity and TNFα secretion. | researchgate.netnih.gov |
| Measurement of endogenous IRAK1 kinase activity in cell extracts | IRAK1 kinase activity | This compound sufficient to inhibit IRAK4 autophosphorylation had little effect on IL-1-dependent IRAK1 activation in some contexts. | nih.govresearchgate.net |
| NanoBRET® Target Engagement (TE) Intracellular Kinase Assay | IRAK4 engagement | Used to measure intracellular affinity of compounds for IRAK4. | promega.combiorxiv.org |
In Vivo Preclinical Studies
In vivo preclinical studies are essential to evaluate the efficacy of this compound and other IRAK4 inhibitors in living organisms, particularly in models of inflammatory diseases. These studies provide insights into the compound's effects on disease progression and inflammatory markers in a more complex biological setting.
Animal Models of Inflammatory Diseases
IRAK4 inhibitors have been tested in various animal models of inflammatory and autoimmune diseases, demonstrating robust preclinical efficacy. tandfonline.comnih.gov The rationale for using these models stems from the critical role of IRAK4 in TLR and IL-1R signaling, which are central to the pathogenesis of many inflammatory conditions. acs.orgresearchgate.netnih.gov
Studies in murine models of inflammation and autoimmunity have shown efficacy with IRAK4 inhibitors. nih.gov For example, IRAK4 kinase inhibitors have shown great efficacy in various murine inflammatory disease models. nih.gov Mice with kinase-inactive knock-in IRAK4 are completely resistant to antigen-induced arthritis (AIA) and serum transfer-induced (K/BxN) arthritis, highlighting the critical role of IRAK4 kinase activity in joint inflammation. mdpi.com Inactivation of IRAK4 kinase in mice resulted in significant resistance to experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, due to reduced infiltrating inflammatory cells in the central nervous system and diminished IL-17 production. aai.org
IRAK4 inhibitors have also been evaluated in models of inflammatory bowel disease (IBD). Investigations with an IRAK1/4 inhibitor in a DSS-induced colitis model in mice demonstrated a significant reduction in clinical symptoms and pathological damage. researchgate.net This effect was associated with the inhibition of NF-κB activation and a reduction in downstream inflammatory factor production. researchgate.net
In a TLR-driven in vivo model using female Lewis rats stimulated with Resiquimod (R848), this compound (referred to as Compound 23 in one source) was administered, and cytokine levels were measured. medchemexpress.com While specific data points for this compound's effect on cytokine levels in this model are not detailed in the provided snippets, the experimental design indicates its evaluation in an in vivo inflammatory setting. medchemexpress.com
Dual IRAK1/4 inhibitors, such as R835, have also shown robust efficacy in animal models, including a collagen-induced arthritis model, where it inhibited disease progression and even reversed symptoms when administered after disease onset. acrabstracts.org These studies in animal models provide evidence for the potential therapeutic benefit of targeting IRAK4 in inflammatory diseases. nih.govrigel.com
Data on the effects of IRAK4 inhibitors in animal models of inflammatory diseases:
| Animal Model | Compound Type | Key Findings | Reference |
| Murine models of inflammation and autoimmunity | IRAK4 inhibitors | Showed efficacy | nih.gov |
| Antigen-induced arthritis (AIA) and serum transfer-induced (K/BxN) arthritis (mice) | Kinase-inactive IRAK4 knock-in | Complete resistance to arthritis | mdpi.com |
| Experimental autoimmune encephalomyelitis (EAE) (mice) | IRAK4 kinase inactivation | Significant resistance, reduced inflammatory cells and IL-17. | aai.org |
| DSS-induced colitis (mice) | IRAK1/4 inhibitor | Reduced clinical symptoms and pathological damage, inhibited NF-κB and inflammatory factors. | researchgate.net |
| TLR-driven model (Lewis rats) | This compound (Compound 23) | Evaluated for effects on cytokine levels. | medchemexpress.com |
| Collagen-induced arthritis (rodents) | Dual IRAK1/4 inhibitor (R835) | Robust efficacy, inhibited and reversed disease symptoms. | rigel.comacrabstracts.org |
Efficacy in TLR-Driven Models
Preclinical studies investigating IRAK4 inhibitors have demonstrated efficacy in models driven by TLR activation. IRAK4 plays a critical role in TLR and IL-1R mediated inflammation through its catalytic and scaffolding functions. oup.comaai.org Inhibition of IRAK4 kinase activity has been shown to block the production of various cytokines induced by TLR activation. frontiersin.orgfrontiersin.org For instance, IRAK4 inhibitors have been shown to suppress lipopolysaccharide (LPS)-induced TNF activation in mouse models. frontiersin.orgfrontiersin.org LPS is a ligand for TLR4. frontiersin.orgfrontiersin.org Studies have indicated that IRAK4 inhibitors can block proinflammatory cytokine production in response to TLR agonists such as LPS (TLR4 agonist), R848 (TLR7 agonist), and CpG (TLR9 agonist) in human peripheral blood mononuclear cells (hPBMCs) and whole blood. nimbustx.com Another IRAK4 inhibitor, CA-4948, suppressed TLR agonist-induced NF-κB activation, TNF-α, and IL-1β expression in THP-1 monocytic cells. curis.com While these findings highlight the potential of IRAK4 inhibition in TLR-driven inflammation, specific detailed efficacy data for this compound (CID 118475349) in these models were not explicitly available in the provided search results. However, the general efficacy observed with other IRAK4 inhibitors supports the rationale for investigating this compound in similar contexts.
Efficacy in Autoimmune Disease Models (e.g., Arthritis)
IRAK4 has emerged as a therapeutic target for diseases associated with dysregulated inflammation, including autoimmune conditions like rheumatoid arthritis (RA). frontiersin.orgmdpi.comnimbustx.comnurixtx.comfrontiersin.org Preclinical models of autoimmune diseases, particularly arthritis, have been utilized to assess the efficacy of IRAK4 inhibitors. In mouse models, IRAK4 inhibitors have been shown to alleviate collagen-induced arthritis (CIA). frontiersin.orgfrontiersin.org CIA is a widely used model for studying RA. curis.comacrabstracts.org Studies with various IRAK4 inhibitors have demonstrated activity in rodent models of joint inflammation. rigel.combmj.com For example, an IRAK1/4 dual inhibitor, R835, showed efficacy in a rat model of MSU-induced gouty arthritis and a rat model of CIA. bmj.com Another IRAK4 inhibitor demonstrated efficacy in the murine CIA model. curis.com While these studies underscore the potential of IRAK4 modulation in arthritis models, specific detailed efficacy data for this compound (CID 118475349) in these models were not explicitly found in the provided search results. However, the demonstrated efficacy of other IRAK4 inhibitors in these relevant preclinical models suggests that this compound could exhibit similar therapeutic potential.
Impact on Systemic Cytokine Release
Inhibition of IRAK4 kinase activity has been shown to block the production of various inflammatory cytokines. frontiersin.orgfrontiersin.org The IRAK4 pathway, activated by TLRs and IL-1R family receptors, triggers an inflammatory chemokine and cytokine cascade. frontiersin.orgfrontiersin.org IRAK4 inhibitors can suppress the release of cytokines such as TNF-α, IL-1β, IL-6, IL-12, and type I IFNs. frontiersin.orgfrontiersin.org Studies have shown that IRAK4 inhibitors can block TLR4 and IL-1R-dependent systemic cytokine release. rigel.com In preclinical studies, compounds targeting IRAK4 have demonstrated the ability to reduce induced plasma cytokines following acute challenge with TLR agonists or IL-1β. acrabstracts.org While the impact on systemic cytokine release is a known effect of IRAK4 inhibition, specific detailed data on the impact of this compound (CID 118475349) on systemic cytokine release were not explicitly available in the provided search results. The general findings with other IRAK4 inhibitors indicate that this compound would likely also modulate systemic cytokine levels.
Considerations for IRAK4 Splice Variants and Off-Target Activity
Considerations for IRAK4 inhibitors include the existence of IRAK4 splice variants and the potential for off-target activity. IRAK4 has different splice variants, notably IRAK4-Long (IRAK4-L) and IRAK4-Short (IRAK4-S). frontiersin.orgashpublications.org IRAK4-L includes the N-terminal death domain crucial for interaction with MyD88 and efficient TLR signaling, while IRAK4-S lacks this domain. frontiersin.orgashpublications.org Normal hematopoietic cells primarily express IRAK4-S, while IRAK4-L is predominantly expressed in certain disease states like myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML) and is associated with increased NF-κB signaling. frontiersin.orgashpublications.org The presence and differential expression of these splice variants could potentially influence the effectiveness of IRAK4 inhibitors depending on the target disease context.
Off-target activity is another important consideration in the development of kinase inhibitors. While some IRAK inhibitors have shown extensive off-target activity, efforts are made to develop potent and selective inhibitors. nimbustx.comnih.gov For example, one IRAK inhibitor (referred to as "IRAK inhibitor-1-4") showed high in vitro specificity, with limited inhibition of kinases other than IRAK1, CLK4, CLK1, and IRAK4 at a specific concentration. nih.gov Developing inhibitors with high selectivity for IRAK4 over other kinases, including other IRAK family members like IRAK1, is important to minimize potential off-target effects. nih.gov
Iii. Therapeutic Implications and Disease Contexts for Irak4 Inhibition
Autoimmune and Inflammatory Diseases
IRAK4 appears to be indispensable in TLR/IL-1R signaling, and its activation is linked to inflammatory and autoimmune disorders. acs.org Modulation of IRAK4 activity is considered an attractive therapeutic approach for several immune-inflammatory diseases. acs.org
Rheumatoid Arthritis
Rheumatoid arthritis (RA) is a chronic inflammatory autoimmune disease involving inflammation and joint destruction. tandfonline.comresearchgate.net IRAK4 inhibitors are being investigated as novel agents to suppress immune signaling pathways involved in RA pathogenesis. tandfonline.comresearchgate.net Inhibition of IRAK4 has been explored as a means to attenuate RA. acrabstracts.org Some IRAK4 inhibitors, such as zimlovisertib, have shown encouraging results in Phase 2 studies for RA. acrabstracts.org Preclinical studies with the IRAK1/4 inhibitor R835 demonstrated robust efficacy in a collagen-induced arthritis model, inhibiting disease when dosed prophylactically and reversing symptoms when dosing started after disease onset. acrabstracts.org Another IRAK1/4 inhibitor, R851, derived from the R835 scaffold, showed improved potency in cellular and biochemical assays and demonstrated a 7-10 fold improvement in potency in whole blood assays. acrabstracts.org PF-06650833, a selective IRAK4 inhibitor, inhibited inflammatory responses in in vitro models of RA using human primary macrophages and fibroblast-like synoviocytes. nih.gov In vivo, PF-06650833 protected against collagen-induced arthritis in rats. nih.gov Gilead Sciences is planning a Phase 1 trial for a novel oral IRAK4 degrader, GS-6791/NX-0479, with potential applications in rheumatoid arthritis. medpath.com Preclinical studies of GS-6791/NX-0479 showed robust efficacy in rodent models of arthritis. medpath.com
Systemic Lupus Erythematosus (SLE)
Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease characterized by immune cell hyperactivation and proinflammatory cytokine production. bmj.com Several TLRs, including TLR2, TLR4, TLR7, and TLR9, are involved in lupus pathogenesis. nih.govnih.gov Since IRAK4 is a critical kinase initiating signaling by most TLRs involved in SLE, its inhibition represents a promising therapeutic target. nih.govacrabstracts.org Studies have investigated the effect of selective IRAK4 inhibitors on IFNα production from plasmacytoid dendritic cells (pDCs) stimulated with TLR7 and TLR9 agonists and SLE serum. acrabstracts.org An IRAK4 inhibitor resulted in dose-dependent inhibition of TLR7- and TLR9-induced IFNα production. acrabstracts.org Treatment with an IRAK4 inhibitor also effectively blocked IFNα secretion from SLE serum-stimulated pDCs. acrabstracts.org In mouse models of lupus, elimination of IRAK4 kinase activity or administration of selective IRAK4 inhibitors like BMS-986126 prevented the development of glomerulonephritis, reduced plasma anti-dsDNA autoantibodies, and decreased inflammatory cell populations. frontiersin.orgresearchgate.net The IRAK1/4 inhibitor R835 also suppressed the elevation of LPS-induced serum cytokines in healthy human volunteers and showed potential as a therapeutic approach for SLE. bmj.com
Inflammatory Bowel Disease
Inflammatory Bowel Disease (IBD) is another condition where IRAK4 inhibition is being explored. mdpi.com The TLR-mediated pathway, with IRAK1/4 as a main kinase, is considered a new target for treating inflammatory diseases like ulcerative colitis (UC), a form of IBD. nih.govbjbms.org Studies in mice with DSS-induced colitis, a model for IBD, showed that an IRAK1/4 inhibitor significantly reduced clinical symptoms and pathological damage. nih.govbjbms.org The inhibitor was found to suppress the TLR4/NF-κB pathway and protect the intestinal barrier. nih.govbjbms.org A novel small-molecule IRAK4 kinase inhibitor, DW18134, demonstrated efficacy in a DSS-induced colitis model, significantly reducing the disease activity index and restoring intestinal damage. researchgate.net DW18134 also protected intestinal barrier function by upregulating tight junction gene expression. researchgate.net
Psoriasis
Psoriasis is an inflammatory skin disease where IRAK4 inhibition shows potential. nih.govmorressier.comaap.org IRAK4 is highlighted as a central player in skin inflammatory processes, and its inhibition is seen as a potential therapeutic strategy in chronic inflammatory skin diseases like psoriasis. nih.govresearchgate.netmorressier.comaap.org In murine models of psoriasis-like skin inflammation, IRAK4 inhibition markedly dampened disease activity. nih.govresearchgate.netmorressier.comresearchgate.net Inhibiting IRAK4 reversed pathogenic molecular signatures in human lesional psoriasis biopsies. nih.govresearchgate.netmorressier.comresearchgate.net IRAK4 inhibition consistently affected central mediators of psoriasis, such as IL-17A. nih.govresearchgate.netmorressier.comresearchgate.net A highly kinome-selective IRAK4 inhibitor demonstrated efficacy in a TLR7-driven model of murine psoriasis. acs.orgresearchgate.net Increland has identified PROTAC compounds targeting IRAK4 degradation, described as potentially useful for the treatment of psoriasis. bioworld.com An exemplified PROTAC compound induced IRAK4 degradation in human cells and inhibited IL-6 secretion in stimulated human PBMCs. bioworld.com This compound also reduced skin and ear thickness in an imiquimod-induced psoriatic mouse model. bioworld.com
Atopic Dermatitis
Atopic dermatitis (AD) is another inflammatory skin disease where IRAK4 inhibition is being investigated. mdpi.comnih.govmorressier.comaap.org Similar to psoriasis, IRAK4 is considered a central mediator in AD, and its inhibition is a potential therapeutic strategy. nih.govresearchgate.netmorressier.comaap.org Studies in murine models of AD-like skin inflammation showed that IRAK4 inhibition significantly reduced disease activity. nih.govresearchgate.netmorressier.comresearchgate.net Inhibiting IRAK4 also reversed pathogenic molecular signatures in human lesional AD biopsies. nih.govresearchgate.netmorressier.comresearchgate.net IRAK4 inhibition consistently affected central mediators of AD, such as IL-4 and IL-13. nih.govresearchgate.netmorressier.comresearchgate.net KT-474, an IRAK4 degrader, has shown the ability to downregulate IRAK4 in skin lesions and blood of AD patients, which was associated with downregulation of inflammatory markers and improvement in skin lesions and symptoms. dermatologytimes.com Bayer AG has an oral IRAK4 inhibitor, BAY1834845 (zabedosertib), in Phase 2 trials for atopic dermatitis. drughunter.com Gilead Sciences is also initiating a Phase 1 trial for the IRAK4 degrader GS-6791/NX-0479 with potential applications in atopic dermatitis. medpath.com
Hidradenitis Suppurativa
Hidradenitis suppurativa (HS) is a chronic inflammatory disease. mdpi.comdermatologytimes.comphysiciansweekly.com The IL-1R/toll-like receptor pathway plays a key role in its pathogenesis, with IRAK4 being a central signaling node. physiciansweekly.comnih.gov Research has revealed that the IRAK4 protein is overexpressed in active HS lesions, linking its signaling pathway to increased inflammation in the disease. dermatologytimes.comphysiciansweekly.comnih.gov IRAK4-positive immune infiltrates increase with disease severity in HS skin samples. physiciansweekly.comnih.gov KT-474, an IRAK4 degrader, has been shown to reduce IRAK4 levels and inhibit inflammatory cytokines, suggesting its potential effectiveness for HS. dermatologytimes.com In a Phase 1 study, KT-474 effectively degraded IRAK4 in blood and skin of healthy volunteers and in skin lesions and blood of HS patients. dermatologytimes.com This degradation was associated with downregulation of inflammatory markers and a decrease in skin lesions and symptoms for HS patients. dermatologytimes.com KT-474 is currently in Phase 2 clinical trials for HS. dermatologytimes.comsygnaturediscovery.com
Neuroinflammatory Diseases
Neuroinflammation, an inflammatory response within the central nervous system, is implicated in the pathology of several neurological disorders, including Alzheimer's disease. nih.govmdpi.com IRAK4, along with IRAK1, are crucial downstream signaling components of TLRs and IL-1Rs, which are involved in neuroinflammatory processes. mdpi.com Research suggests that inhibition of IRAK1/4 can reduce neuroinflammation and holds potential as a therapeutic target for conditions like Alzheimer's disease. nih.govmdpi.com Bi-allelic mutations in IRAK4 have been associated with a severe and complex autoinflammatory and neuroinflammatory phenotype. nih.gov While systemic autoinflammation in these cases has shown response to IL-6 blockade, neuroinflammation has been more resistant to treatments like IL-6 blockade and JAK inhibitors, potentially due to poor central nervous system penetration. nih.gov
Liver Injury (e.g., Alcohol-induced liver injury)
Alcohol-related liver disease (ALD) is a significant cause of chronic liver disease, with inflammation playing a key role in its progression. nih.govnih.gov IRAK4, as a master kinase in TLR/IL-1R-mediated signaling, is considered a potential therapeutic target in inflammatory diseases like ALD. nih.govnih.gov Studies in mice have shown that IRAK4 kinase activity is required for ethanol-induced liver injury. nih.govnih.gov Increased IRAK4 phosphorylation has been observed in the livers of patients with alcoholic hepatitis. nih.govnih.gov Pharmacological inhibition of IRAK4 kinase activity has been demonstrated to attenuate ethanol-induced liver injury, inflammation, steatosis, and acute phase gene expression in mouse models. nih.govnih.govresearchgate.net This provides preclinical validation for targeting IRAK4 as a potential therapeutic strategy for ALD. nih.govnih.gov
Table 1: Effects of IRAK4 Inhibition in Ethanol-Induced Liver Injury (Mouse Model)
| Parameter | Ethanol Group | IRAK1/4 Inhibitor + Ethanol Group | Finding | Source |
| Hepatic inflammation | Increased | Attenuated | IRAK4 inhibition reduces liver inflammation. | nih.govnih.gov |
| Hepatocellular damage | Increased | Attenuated | IRAK4 inhibition reduces liver damage. | nih.govnih.gov |
| Hepatic steatosis | Increased | Attenuated | IRAK4 inhibition reduces fat accumulation. | nih.govnih.gov |
| Acute phase gene expression | Increased | Attenuated | IRAK4 inhibition reduces inflammatory markers. | nih.govnih.govresearchgate.net |
| Serum CRP and SAA1 levels | Increased | Attenuated | IRAK4 inhibition reduces acute phase proteins. | researchgate.net |
Hematologic Malignancies
Inappropriate IRAK4 activity has been linked to the progression of various hematologic malignancies, including myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). frontiersin.orgresearchgate.net The IRAK4 pathway can be co-opted by cancer cells to promote survival and proliferation. frontiersin.orgresearchgate.net Preclinical studies suggest that IRAK4 inhibition has anti-tumor effects in these cancers. frontiersin.orgresearchgate.net
Acute Myeloid Leukemia (AML)
IRAK4 plays a significant role in the pathogenesis of AML. biorxiv.orgnih.gov Dysregulation of inflammatory signaling through IRAK4 is a key mechanism driving proliferation in AML. frontiersin.orgresearchgate.net
Mutations in genes controlling the spliceosome, such as U2AF1 and SF3B1, are common in AML and can lead to altered splicing. frontiersin.orgbiorxiv.orgashpublications.orgnih.govnih.govnih.gov Specifically, mutations in U2AF1 and SF3B1 are known to drive the expression of IRAK4-L, an elongated, hypermorphic isoform of IRAK4. frontiersin.orgbiorxiv.orgashpublications.orgnih.govnih.govnih.gov This IRAK4-L isoform retains exon 4 (in the case of U2AF1 mutations) or exon 6 (in the case of SF3B1 mutations) and mediates maximal activation of the downstream NF-κB pathway, supporting leukemic cell survival. frontiersin.orgbiorxiv.orgashpublications.orgnih.govnih.govnih.gov The IRAK4-L isoform is preferentially expressed in over 50% of AML patients, while the shorter IRAK4-S isoform is more common in healthy hematopoietic tissues. frontiersin.orgbiorxiv.org IRAK4-L expression is associated with clinical aggressiveness and a worse prognosis. frontiersin.orgbiorxiv.org Inhibition of IRAK4-L has been shown to abrogate leukemic growth, particularly in AML cells with higher expression of this isoform. nih.govnih.gov Clinical trials targeting IRAK4 in MDS and AML patients with spliceosome mutations have shown clinical response. researchgate.net
Preclinical studies have indicated that IRAK4 inhibition can synergize with several current treatments, including FLT3 inhibitors, in AML. frontiersin.orgresearchgate.net Research into the IRAK4 pathway has led to the development of multikinase inhibitors, such as emavusertib (B3028269) (CA-4948), which can inhibit both IRAK4 and FLT3. researchgate.netonclive.com This dual inhibition strategy is being investigated in clinical trials for AML and MDS. researchgate.netonclive.com Activating inflammatory response pathways via IRAK1 and IRAK4 has been shown to be essential for adaptive resistance to FLT3 inhibitors in FLT3-mutated AML, suggesting that targeting these kinases can help overcome resistance. researchgate.net
Myelodysplastic Syndromes (MDS)
Inappropriate IRAK4 activity is linked to the progression of MDS. frontiersin.orgresearchgate.net Dysregulation of innate immune signaling pathways, often driven by genetic mutations, plays a central role in the pathogenesis of MDS. frontiersin.orgresearchgate.net The frequent and aberrant activation of the IRAK4 pathway in MDS is likely due to its position linking signaling from most TLRs to NF-κB activation, which promotes pro-survival and pro-proliferation consequences. frontiersin.org Mutations in splicing factors like SF3B1 and U2AF1, common in MDS, drive the expression of the hypermorphic IRAK4-L isoform, contributing to disease progression and imposing sensitivity to IRAK4 inhibition. frontiersin.orgashpublications.orgnih.govnih.govnih.govresearchgate.netashpublications.org Preclinical studies have shown that IRAK4 inhibition can reduce progenitor function and viability in MDS hematopoietic stem cells while sparing healthy cells. nih.gov Clinical trials evaluating IRAK4 inhibitors in high-risk MDS have shown promising results, particularly in patients with splicing factor mutations. ashpublications.orgashpublications.orgtargetedonc.com However, some studies suggest that targeting IRAK4 alone may have limited responses due to compensatory mechanisms by IRAK1, indicating the potential need for dual IRAK1/4 inhibition for greater efficacy in MDS and AML. researchgate.netashpublications.orgashpublications.orgnih.govnih.gov
Table 2: Role of IRAK4-L in AML/MDS with Spliceosome Mutations
| Spliceosome Mutation | IRAK4 Isoform Expressed | Characteristics of Isoform | Downstream Effect | Disease Association | Sensitivity to IRAK4 Inhibition | Source |
| U2AF1, SF3B1 | IRAK4-L | Elongated, retains specific exon (4 or 6) | Maximal NF-κB activation | Oncogenic signaling, leukemic cell survival, clinical aggressiveness, worse prognosis | Yes | frontiersin.orgbiorxiv.orgashpublications.orgnih.govnih.govnih.gov |
| Wild-type | IRAK4-S | Shorter, lacks specific exon | Diminished NF-κB activation potential | Healthy hematopoietic tissues | Less | frontiersin.orgbiorxiv.orgnih.gov |
Chronic Inflammation and Cytopenias in LR-MDS
Chronic stimulation of IL-1R and TLRs in myeloid progenitors is believed to foster a proinflammatory bone marrow environment, contributing to persistent cytopenias in patients with lower-risk myelodysplastic syndromes (LR-MDS). rigel.comashpublications.orgresearcher.life IRAK1 and IRAK4 are critical kinases downstream of IL-1R and most TLRs that drive the production of proinflammatory cytokines and NLRP3 inflammasome-driven pyroptosis, leading to inflammation and cell death in the bone marrow. ashpublications.orgresearcher.life Therefore, inhibiting IRAK1/4 is being explored as a potential treatment for LR-MDS to reduce bone marrow inflammation and cell death, potentially restoring hematopoiesis. ashpublications.orgresearcher.life Preclinical studies suggest that inhibiting IL1/Toll-like receptor signaling and IRAK4 may improve hematopoiesis in murine MDS models. mdpi.com Spliceosome mutations, such as those in U2AF1 and SF3B1, found in some MDS cases, can lead to the expression of hypermorphic IRAK4 isoforms (IRAK4-L) that activate myddosome signaling and promote cell survival. frontiersin.orgnih.gov Preclinical studies have demonstrated that inhibiting IRAK4-L, through pharmacological or genetic means, can suppress leukemic proliferation in vitro and in vivo. nih.gov Clinical trials are currently evaluating the efficacy of IRAK4 inhibitors in MDS. nih.gov
Data on IRAK4 Inhibition in LR-MDS:
| Study Type | Target(s) | Key Finding | Source |
| Preclinical | IRAK4 | May improve hematopoiesis in murine MDS models. | mdpi.com |
| Preclinical | IRAK4-L | Suppresses leukemic proliferation in vitro and in vivo in models with spliceosome mutations. | nih.gov |
| Clinical Trial | IRAK1/4 | Phase 1b study (R289/R835) is recruiting patients with relapsed/refractory LR-MDS to assess tolerability and preliminary efficacy. rigel.comashpublications.orgresearcher.life | rigel.comashpublications.orgresearcher.life |
B-cell Malignancies
IRAK4 inhibition is of growing interest in various B-cell malignancies. frontiersin.orgresearchgate.net Pro-oncogenic NF-κB signaling is driven by both the TLR/IRAK4 and the B-cell receptor (BCR)/BTK pathways. frontiersin.orgonclive.com Dysregulation of these pathways can lead to excessive B-cell proliferation. frontiersin.orgonclive.com While BTK inhibition has shown effectiveness in several B-cell malignancies, it rarely results in complete responses, and relapse is common, suggesting persistent survival signaling through downstream molecules like IRAK4. frontiersin.orgresearchgate.net
Diffuse Large B-Cell Lymphoma (DLBCL)
Activating mutations in MYD88, particularly the L265P variant, are prevalent in the activated B cell-like (ABC) subtype of DLBCL, occurring in approximately 29% of cases and linked to poor prognosis due to constitutive NF-κB signaling activation. nih.govpatsnap.comashpublications.org IRAK4 kinase accounts for a significant portion of MYD88's biological functions, making it a therapeutic target for diseases driven by aberrant MYD88 signaling. nih.govashpublications.org Studies using small molecule IRAK4 inhibitors like ND-2158 and ND-2110 have shown they can inhibit NF-κB activation and induce apoptosis in ABC DLBCL cell lines harboring the MYD88 L265P mutation. nih.govashpublications.orgrupress.org In ABC DLBCL xenograft models, IRAK4 inhibition has suppressed tumor growth as a single agent. nih.govrupress.org CA-4948, another IRAK4 inhibitor, has demonstrated anti-tumor activity in ABC-type DLBCL models, including those with combined activating mutations in TLR/IL-1R and BCR signaling pathways (MYD88 and CD79B double mutants). patsnap.comaacrjournals.org
Data on IRAK4 Inhibition in DLBCL:
| Study Type | Inhibitor(s) | Cell Line/Model | Key Finding | Source |
| Preclinical (in vitro) | ND-2158, ND-2110 | ABC DLBCL cell lines (MYD88 L265P) | Inhibited NF-κB activation and induced apoptosis. | nih.govashpublications.orgrupress.org |
| Preclinical (in vivo) | ND-2158 | ABC DLBCL xenograft models | Suppressed tumor growth as a single agent. | nih.govrupress.org |
| Preclinical (in vivo) | CA-4948 | ABC-DLBCL PDX models (including double mutants) | Exhibited anti-tumor activity; synergistic with ibrutinib (B1684441) in a resistant model. | patsnap.comaacrjournals.org |
Waldenström Macroglobulinemia (WM)
WM is another B-cell malignancy frequently characterized by the MYD88 L265P mutation, which activates downstream signaling pathways including BTK and IRAK1/IRAK4. ashpublications.orgresearchgate.netaacrjournals.orgnih.gov While BTK inhibitors like ibrutinib are effective, persistent IRAK1/IRAK4 signaling may contribute to residual disease and resistance. ashpublications.orgresearchgate.net Studies have shown that MYD88 L265P mutated WM cells demonstrate dependence on both IRAK1 and IRAK4 signaling for survival. ashpublications.orgresearchgate.net Inhibiting IRAK1 or IRAK4 has been shown to decrease tumor cell survival in MYD88 mutated WM cell lines. ashpublications.orgresearchgate.net R191, an IRAK1/4 inhibitor, reduced viability and induced apoptosis in WM cell lines and primary samples, inhibiting NF-κB and Akt signaling. aacrjournals.orgnih.gov
Data on IRAK Inhibition in WM:
| Study Type | Target(s) | Cell Line/Sample | Key Finding | Source |
| Preclinical (in vitro) | IRAK1, IRAK4 | MYD88 mutated WM cell lines | Knockdown decreased tumor cell survival; more pronounced apoptosis with IRAK1 knockdown. | ashpublications.orgresearchgate.net |
| Preclinical (in vitro) | IRAK1/4 | WM cell lines and primary samples | Reduced viability, induced apoptosis, inhibited NF-κB and Akt signaling. | aacrjournals.orgnih.gov |
Synergy with BTK Inhibitors
Preclinical studies have indicated that inhibition of both IRAK4 and BTK pathways is synergistic in B-cell malignancies. frontiersin.orgonclive.comresearchgate.netresearchgate.net Given that both pathways can drive pro-oncogenic NF-κB signaling, dual inhibition can lead to augmented blockade of survival signals. frontiersin.orgonclive.comashpublications.orgresearchgate.net In ABC DLBCL cell lines, IRAK4 inhibitors have shown strong synergy with BTK knockdown in promoting cell killing. ashpublications.org Combination treatment with IRAK4 inhibitors and ibrutinib has resulted in more robust reductions in NF-κB signaling and enhanced tumor cell killing in WM cell lines and primary cells compared to either agent alone. ashpublications.orgresearchgate.net This synergy is being explored as a strategy to overcome or prevent resistance to BTK inhibitors. frontiersin.orgonclive.comresearchgate.netdana-farber.org
Data on Synergy with BTK Inhibitors in B-cell Malignancies:
| Study Type | Inhibitor Combination | Disease Context(s) | Key Finding | Source |
| Preclinical | IRAK4 inhibitor + BTK inhibitor | B-cell malignancies (general) | Synergistic inhibition of cell growth. | frontiersin.orgonclive.comresearchgate.netresearchgate.net |
| Preclinical (in vitro) | IRAK4 inhibitors + BTK knockdown | ABC DLBCL | Strong synergy in promoting cell killing. | ashpublications.org |
| Preclinical (in vitro) | IRAK4/IRAK1 inhibitor + Ibrutinib | WM | More robust reductions in NF-κB signaling and enhanced tumor cell killing. | ashpublications.orgresearchgate.net |
| Preclinical (in vivo) | CA-4948 + Ibrutinib | ABC-DLBCL xenograft (resistant model) | Synergistic tumor growth inhibition. | patsnap.comaacrjournals.org |
Solid Tumors
IRAK4 activity has also been implicated in the progression of some solid tumors, and preclinical models suggest that IRAK4 inhibition has anti-tumor effects in these contexts. frontiersin.orgresearchgate.netnih.gov IRAK4 signaling can contribute to chemoresistance and poor outcomes in certain solid malignancies. frontiersin.orgnih.gov
Pancreatic Ductal Adenocarcinoma (PDAC)
Constitutive IRAK4 activation is observed in a significant proportion of PDAC cases and is positively correlated with NF-κB activation and inversely correlated with CD8+ T-cell abundance. frontiersin.orgaacrjournals.org Activated NF-κB is a major mechanism underlying the aggressive behavior and chemoresistance of PDAC. aacrjournals.org Preclinical studies have shown that IRAK4 inhibition reduces NF-κB activation in PDAC cells. frontiersin.orgaacrjournals.org Both pharmacological suppression and genetic ablation of IRAK4 have significantly inhibited PDAC growth in mice and augmented the therapeutic effect of gemcitabine (B846) by promoting apoptosis, reducing tumor cell proliferation, and decreasing tumor fibrosis. aacrjournals.org Research has also identified a tumor-stroma IL1β-IRAK4 feedforward circuit that drives tumor fibrosis, chemoresistance, and poor prognosis in PDAC, suggesting that targeting this pathway can increase the efficacy of chemotherapy. aacrjournals.org Furthermore, IRAK4 inhibition has been shown to render pancreatic tumors sensitive to immunotherapy in mouse studies by reducing inflammatory signaling and improving T-cell infiltration. news-medical.netnih.govasco.org
Data on IRAK4 Inhibition in PDAC:
| Study Type | Target(s) | Model | Key Finding | Source |
| Preclinical (in vitro/vivo) | IRAK4 | PDAC cell lines and mouse models | Reduced NF-κB activity, inhibited growth, augmented gemcitabine effect (promoting apoptosis, reducing proliferation/fibrosis). | aacrjournals.org |
| Preclinical | IRAK4, IL1β | PDAC tumor-stroma models | Targeting the IL1β-IRAK4 circuit reduced fibrosis and increased chemotherapy sensitivity. | aacrjournals.org |
| Preclinical (in vivo) | IRAK4 inhibitor | Autochthonous PDAC mouse model | Sensitized tumors to immunotherapy by reducing inflammation and improving T-cell infiltration; increased survival alone and in combination. news-medical.netnih.govasco.org | news-medical.netnih.govasco.org |
Colorectal Cancer
Aberrant activation of NF-κB transcription factors is a significant mechanism contributing to the aggressive behavior and treatment resistance observed in colorectal cancer (CRC). nih.govaacrjournals.org Research indicates that IRAK1 and IRAK4 are constitutively activated by phosphorylation in a majority of CRC cell lines and patient samples. aacrjournals.org A significant positive correlation has been observed between phospho-IRAK4 and phospho-NF-κB/p65 staining in CRC patient samples. aacrjournals.org
Studies using pharmacological IRAK4 inhibitors have demonstrated a dose-dependent suppression of phosphorylated IRAK1, IRAK4, and IKKα/β, alongside a significant reduction in NF-κB-driven luciferase activity in CRC cells. aacrjournals.orgjci.org Furthermore, IRAK4 inhibitors have been shown to dose-dependently inhibit colony formation and anchorage-independent growth of CRC cells in soft agar. aacrjournals.orgjci.org
Preclinical studies have shown that IRAK4 inhibition significantly abrogates colitis-induced neoplasm in mouse models. nih.govjci.orgnih.govjci.org Chemotherapy has been found to enhance IRAK4 and NF-κB activity in CRC cells through the upregulation of TLR9 expression, suggesting a feed-forward pathway that protects CRC cells from chemotherapy. nih.govjci.orgnih.govjci.org Disrupting this pathway can enhance chemotherapy-induced apoptosis. nih.govnih.govjci.org Various degrees of synergism have been observed between IRAK4 inhibitors and chemotherapeutic agents such as 5-FU, oxaliplatin, and irinotecan (B1672180) in CRC cell lines, primarily through the induction of apoptosis. aacrjournals.org In xenograft mouse models of CRC, IRAK4 inhibitors have been shown to augment the therapeutic effect of 5-FU and oxaliplatin. aacrjournals.org High levels of tumor phospho-IRAK4 staining or IRAK4 mRNA expression are associated with significantly worse survival in colon cancer patients who receive chemotherapy. nih.govjci.orgnih.govresearchgate.net
Melanoma
IRAK4 activity has been implicated in the progression of melanoma. Elevated levels of IRAK4 phosphorylation have been observed in melanin (B1238610) cell tumors, and IRAK4 knockdown has resulted in tumor growth inhibition in preclinical models. mdpi.com IRAK1/4 inhibition has shown promising anti-cancer results in melanoma. scitechnol.com
Studies have evaluated the effects of stimulating or inhibiting IRAK-1 and IRAK-4 in melanoma cells. nih.govaacrjournals.orgnih.gov TLRs and TLR-related proteins are variably expressed in melanoma cell lines, with a percentage expressing activated phospho-IRAK-1 constitutively and a higher percentage expressing high levels of phospho-IRAK-4 in the absence of TLR stimulation. nih.govaacrjournals.orgnih.gov Immunohistochemical evaluation of melanoma tumor biopsies revealed patient populations with significantly higher levels of p-IRAK-4 compared to normal skin. nih.govaacrjournals.orgnih.gov
Attenuating IRAK-1,-4 signaling with pharmacological inhibitors or siRNA has enhanced cell death in vitro in combination with vinblastine. nih.govaacrjournals.orgnih.gov In a xenograft mouse model of melanoma, the combined pharmacological treatment delayed tumor growth and prolonged survival compared to single-agent therapy. nih.govaacrjournals.orgnih.gov This suggests that p-IRAK-4 could serve as a therapeutic target to enhance chemotherapeutic responses. nih.govaacrjournals.orgnih.gov
More recent research has explored the use of specific IRAK4 inhibitors like CA-4948 (emavusertib) in melanoma, particularly in the context of brain metastases. ufl.edunih.govonclive.comufhealth.org Human melanoma brain metastases (MBM) samples have shown high expression of IRAK-4, IRAK-1, and NF-κB. nih.gov Preclinical studies with CA-4948 in murine models of MBM have shown that it can penetrate the blood-brain barrier and downregulate MAPK signaling in addition to decreased NF-κB, which was associated with a survival advantage. ufl.edunih.gov A phase 1/2 trial is evaluating the use of CA-4948 in combination with pembrolizumab (B1139204) following stereotactic radiosurgery in patients with melanoma brain metastases. frontiersin.orgufhealth.org
Hepatocellular Carcinoma (HCC)
IRAK4 and IRAK1 have been implicated in the pathogenesis and progression of hepatocellular carcinoma (HCC). mdpi.comnih.govmdpi.comaacrjournals.orgnih.gov Overexpression of IRAK1 and IRAK4 has been observed in HCC and correlated with advanced tumor stages and poor patient survival. aacrjournals.orgnih.gov IRAK1, an upstream regulator of which is IRAK4, has been found to regulate liver tumor-initiating cell (TIC) properties, including self-renewal, tumorigenicity, and liver TIC marker expression. aacrjournals.orgnih.gov
Pharmacological inhibition of IRAK1 with a specific IRAK1/4 kinase inhibitor has consistently suppressed liver TIC populations. aacrjournals.orgnih.gov IRAK1 inhibition has also sensitized HCC cells to doxorubicin (B1662922) and sorafenib (B1663141) treatment in vitro via suppression of the apoptotic cascade. aacrjournals.orgnih.gov The IRAK4/IRAK1/AP-1/AKR1B10 signaling pathway has been identified as potentially regulating cancer stemness and drug resistance in HCC. aacrjournals.orgnih.gov Inhibition of IRAK1/4 inhibitors in combination with sorafenib has synergistically suppressed tumor growth in an HCC xenograft model. aacrjournals.orgnih.gov These findings suggest that targeting the IRAK4/IRAK1/AP-1/AKR1B10 signaling pathway may be a potential therapeutic strategy against HCC. aacrjournals.orgnih.gov
An IRAK 1/4 Inhibitor I has been reported to exert therapeutic potency against HCC tumors. mdpi.comresearchgate.net
Head and Neck Squamous Cell Carcinoma (HNSCC)
IRAK1 and IRAK4 have been implicated in the pathogenesis and chemoresistance of Head and Neck Squamous Cell Carcinoma (HNSCC). nih.govresearchgate.netoncotarget.comnih.govnih.govijbpas.com IRAK1 is a transcriptional target of DEK, a protein known to promote the growth of HNSCC. oncotarget.com IRAK1 was found to be overexpressed in a percentage of HNSCC cases according to TCGA data analysis. oncotarget.com
Inhibiting IRAK1 via shRNA or IRAK1/4 inhibitor I has induced apoptosis in HNSCC cell lines, an effect that was enhanced by simultaneously targeting DEK. oncotarget.com An IRAK-1/4 inhibitor, described as a benzimidazole (B57391) selective for IRAK1 and IRAK4, has been shown to attenuate activation of IRAK1 in HNSCC cell lines. researchgate.net
Acquired chemo-resistance to standard treatments like TPF (docetaxel, cisplatin, and 5-FU) is a major concern in HNSCC. nih.govnih.gov TPF chemo-resistant HNSCC models have shown overexpression and phosphorylation of IRAK1 and IRAK4, along with enhanced proliferative potential, survival, stemness, and metastatic capability. nih.govnih.gov Pharmacological inhibition of IRAK1 and IRAK4 has demonstrated a cytostatic effect on chemo-resistant cells and re-sensitized them to chemotherapy. nih.govnih.gov This treatment also decreased the pro-oncogenic effects of the chemo-resistant cells. nih.govnih.gov These findings suggest that amplified IRAK1 and IRAK4 mediated TLR signaling plays a pro-oncogenic role in TPF-resistant HNSCC. nih.govnih.gov
Iv. Research Methodologies and Advanced Studies
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental in the discovery and optimization of IRAK4 inhibitors. These studies systematically explore how modifications to the chemical structure of a compound affect its biological activity against IRAK4. This iterative process guides the design of new molecules with improved potency, selectivity, and pharmacokinetic properties.
Identification of Potent Inhibitors
The identification of potent IRAK4 inhibitors often begins with high-throughput screening (HTS) of large chemical libraries. Initial hits from HTS campaigns provide starting points for further optimization through SAR studies mdpi.comnih.gov. For instance, a thiazole (B1198619) amide was identified from screening a small molecule library, showing an initial IRAK4 inhibitory concentration (IC50) of 2.8 μM researchgate.net. Another approach involved routine project cross-screening, where compounds designed for other kinase targets were found to inhibit IRAK4 researchgate.netnih.gov. This led to the identification of potent IRAK4 inhibitors from diverse chemical classes, including thiazole amide, 2-aminopyrimidine, and imidazo[1,2-a]pyridino-pyridine series mdpi.comresearchgate.net. Novel pyrazole-based inhibitors with potent IRAK4 activities have also been identified and subjected to SAR studies mdpi.compdbj.org. Three highly potent and selective IRAK4 inhibitors, ND-346, ND-2110, and ND-2158, were identified with Ki values of 50, 7.5, and 1 nM, respectively acrabstracts.orgnimbustx.com.
| Compound Name | IRAK4 Ki (nM) |
| ND-346 | 50 |
| ND-2110 | 7.5 |
| ND-2158 | 1 |
Exploration of Chemical Scaffolds
SAR studies involve the exploration of diverse chemical scaffolds to identify novel structural classes of IRAK4 inhibitors. Various core structures have been investigated, including thiazole amides, 2-aminopyrimidines, imidazo[1,2-a]pyridino-pyridines, pyrazoles, nicotinamides, and benzolactams mdpi.comnih.govresearchgate.netresearchgate.netpdbj.orgnih.govdrughunter.comacs.orgacs.orgnih.govrcsb.orgresearchgate.net. For example, a series of 5-aryl-2,4-diaminopyrimidine compounds were identified as potent IRAK4 inhibitors through HTS and subsequent optimization nih.gov. The exploration of dihydrobenzofuran alternatives led to the identification of the benzolactam scaffold as a more efficient option drughunter.com. Structure-guided optimization of a nicotinamide (B372718) series of inhibitors has also been expanded to explore the IRAK4 front pocket nih.govacs.orgresearchgate.netfigshare.com. The imidazo[1,2-a]pyridine (B132010) scaffold is recognized as a promising area for identifying lead structures researchgate.net.
Optimization for Specificity and Efficacy
A key goal of SAR studies is to optimize inhibitors for improved specificity and efficacy. This involves making targeted modifications to the chemical structure to enhance binding affinity for IRAK4 while minimizing off-target activity against other kinases nih.govnih.gov. For the 5-aryl-2,4-diaminopyrimidine series, optimization efforts focused on improving selectivity over TAK1 kinase, which is associated with potential toxicity nih.gov. The size and type of substituents at the 5-position of the pyrimidine (B1678525) were found to be closely linked to TAK1 selectivity nih.gov. Structure-guided optimization, often aided by X-ray crystal structures, has been crucial in improving both potency and selectivity nih.govrcsb.orgresearchgate.net. Extending the amide side chain in a nicotinamide series, for instance, improved potency and selectivity by occupying the front pocket of IRAK4 nih.govacs.orgresearchgate.netfigshare.com. SAR studies around specific moieties, such as the amide linker and benzimidazole (B57391), have revealed their importance for potent IRAK4 inhibition mdpi.com.
Molecular Modeling and Computational Approaches
Molecular modeling and computational approaches play a vital role in understanding the interaction between IRAK4 and its inhibitors, guiding the design of new compounds, and predicting their properties.
X-ray Crystallography of IRAK4-Inhibitor Complexes
X-ray crystallography is a powerful technique used to determine the three-dimensional structure of IRAK4 in complex with inhibitors. These structures provide detailed insights into the binding mode of inhibitors within the ATP-binding pocket, revealing key interactions with active site residues mdpi.comnih.govacs.orgrcsb.orgrcsb.orgnih.govrcsb.org. The first crystal structure of IRAK4 was co-crystallized with a potent inhibitor, providing a basis for understanding the general pharmacophore mdpi.com. Crystal structures have revealed interesting binding modes for various inhibitor series, such as the pyrazole (B372694) class acs.orgrcsb.org. They show how inhibitors interact with critical residues like the hinge region (e.g., Met265) and the gatekeeper residue (Tyr262) through hydrogen bonds and π-π interactions mdpi.com. Crystal structures also aid in understanding the conformational dynamics of IRAK4 upon inhibitor binding rcsb.org. For example, structures have shown IRAK4 in both active ("αC-in") and inactive ("αC-out") conformations when bound to different inhibitors rcsb.org.
Homology Modeling and In Silico Docking
In the absence of experimental crystal structures, homology modeling and in silico docking are valuable computational techniques used to predict the binding mode of inhibitors to IRAK4 researchgate.netresearchgate.netnih.gov. Homology models of IRAK4 are built based on the known structures of related kinases aacrjournals.org. In silico docking simulations then predict how a ligand might bind to the active site of the homology model, providing insights into potential interactions and guiding the design of analogues researchgate.netresearchgate.netnih.gov. This approach was used to envisage the binding mode of thiazole amides, predicting interactions with the hinge region and the orientation of different parts of the molecule within the ATP-binding site nih.gov. Computational analysis using docking and homology modeling has revealed key intermolecular interactions between ligands and the IRAK4 ATP binding pocket researchgate.net. These methods are often used in conjunction with SAR studies to rationalize experimental findings and direct the synthesis of new compounds researchgate.netnih.gov.
Topological Water Network Analysis
Based on the available search results, there is no information specifically detailing the use of IRAK4-IN-1 in studies involving Topological Water Network Analysis.
Pharmacophore-Based Virtual Screening
Based on the available search results, there is no information specifically detailing the use of this compound in studies involving Pharmacophore-Based Virtual Screening.
Functional Studies in Cellular and In Vivo Systems
This compound has been a valuable tool in conducting functional studies in various cellular and, indirectly, in vivo systems to elucidate the role of IRAK4 kinase activity in signaling pathways. guidetopharmacology.orgwikipedia.orghelsinki.fisigmaaldrich.commrc.ac.uk
Assays for Kinase Activity (e.g., Pellino1 as substrate)
This compound has been extensively used in kinase activity assays to measure endogenous IRAK4 activity in cell extracts. Utilizing Pellino1 as a substrate, researchers have been able to assess IRAK4 kinase activity reliably in human cell extracts. nih.govnih.gov The inclusion of this compound in these assays, often in conjunction with inhibitors of other kinases like IRAK1 (e.g., JNK-IN-7), allows for the specific measurement of IRAK4 activity by inhibiting other contributing kinases. nih.govnih.gov For instance, studies have shown that the Pellino1 kinase activity detected in the presence of an IRAK1 inhibitor was completely inhibited by the inclusion of this compound, confirming that this activity was attributable to IRAK4. nih.gov These assays have demonstrated that IRAK4 is constitutively active in various human cell types, including IL-1R-expressing HEK293 cells, Pam3CSK4-stimulated human THP1 monocytes, and primary human macrophages. nih.govnih.gov The intrinsic activity of IRAK4 towards Pellino1 was not significantly increased by stimulation with interleukin-1 (IL-1) or Pam3CSK4. nih.govnih.gov
Investigation of IRAK4 Scaffolding Function vs. Kinase Activity in Signaling
IRAK4 plays a dual role as both a kinase and a scaffolding protein in innate immune signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). sigmaaldrich.comwikipedia.org Studies utilizing this compound have helped to dissect the contribution of its kinase activity versus its potential scaffolding function in these pathways. By inhibiting the catalytic activity of IRAK4 with this compound, researchers can assess the impact on downstream signaling events that are thought to rely on either the kinase activity or the protein-protein interactions facilitated by IRAK4's scaffolding function. For example, experiments using this compound have investigated whether IRAK4 catalytic activity is essential for the IL-1-stimulated activation of IRAK1. nih.govnih.gov These studies revealed that pharmacological inhibition of IRAK4 with this compound had little effect on the IL-1-dependent activation of IRAK1, suggesting that IRAK4 catalytic activity is not required for this specific activation event. nih.govnih.gov This finding supports the notion that IRAK4's scaffolding function, potentially through its interaction with IRAK1 within the Myddosome complex, is crucial for IRAK1 activation, independent of IRAK4's kinase activity. nih.gov However, the inhibition of IRAK4 catalytic activity by this compound did delay the phosphorylation of downstream targets like p105/NF-κB1 and JNK1/JNK2, indicating a role for IRAK4 kinase activity in the kinetics of these responses. nih.gov
Q & A
Q. What experimental methodologies are recommended to validate IRAK4-IN-1's inhibitory potency and selectivity in vitro?
- Methodological Answer : this compound’s inhibitory activity (IC₅₀ = 7 nM) should be validated using kinase activity assays (e.g., ADP-Glo™ kinase assays) with recombinant IRAK4 protein. To confirm selectivity, profile the compound against a panel of 50+ kinases (e.g., IRAK1, TAK1, or unrelated kinases like MAPK) using competitive binding assays or cellular thermal shift assays (CETSA) . Include negative controls (e.g., DMSO-only treatments) and positive controls (e.g., IRAK4-IN-2 or PF-06650833) for comparison.
Q. How should researchers design dose-response experiments for this compound in cellular models of inflammation or cancer?
- Methodological Answer : Use primary immune cells (e.g., human PBMCs) or cancer cell lines (e.g., THP-1 monocytes) stimulated with TLR/IL-1R agonists (e.g., LPS or IL-1β). Treat cells with this compound at a concentration range of 1–10,000 nM (based on its EC₅₀ of 2300 nM in rat whole blood) . Measure downstream biomarkers (e.g., NF-κB activation via luciferase reporters, IL-6/IL-23 secretion via ELISA) to establish dose-dependent inhibition. Optimize incubation times (e.g., 6–24 hours) to account for its plasma half-life (1.3 hours) .
Q. What are the critical parameters for assessing this compound’s metabolic stability in preclinical studies?
- Methodological Answer : Conduct hepatic microsomal stability assays (e.g., rat or human liver microsomes) to calculate intrinsic clearance (Clₚ = 22 mL/min/kg) . Use LC-MS/MS to quantify parent compound degradation over time. Pair with plasma protein binding assays to determine free drug availability. Validate findings in in vivo pharmacokinetic studies (oral administration, bioavailability = 73%) with plasma sampling at 0.5, 1, 2, 4, and 8 hours post-dose .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s efficacy across different disease models (e.g., autoimmune vs. cancer)?
- Methodological Answer : Discrepancies may arise from cell type-specific IRAK4 activation mechanisms. For example, this compound inhibits IL-23 production (IC₅₀ = 0.10 µM) in autoimmune models but may show reduced potency in cancer models due to compensatory pathways (e.g., cGAS/STING) . Use phosphoproteomics to map IRAK4 signaling nodes in each model and RNA-seq to identify bypass mechanisms. Compare results with structurally distinct IRAK4 inhibitors (e.g., IRAK4-IN-4, IC₅₀ = 2.8 nM) to isolate target-specific effects .
Q. What strategies can optimize this compound’s therapeutic index in combination therapies?
- Methodological Answer : Screen this compound with immune checkpoint inhibitors (e.g., anti-PD1) or kinase inhibitors (e.g., HPK1-IN-7) in syngeneic tumor models (e.g., MC38 colon cancer) . Use factorial experimental designs to test additive vs. synergistic effects. Monitor toxicity via serum cytokines (e.g., TNF-α) and liver/kidney function biomarkers. Adjust dosing schedules to align with this compound’s short half-life (e.g., twice-daily dosing) .
Q. How should researchers address this compound’s off-target effects in complex biological systems?
- Methodological Answer : Perform chemical proteomics (e.g., kinome-wide affinity pulldowns) to identify off-target interactions. For example, this compound may weakly inhibit IRAK1 (IC₅₀ ~9 nM in competitive assays) . Validate findings using genetic knockdowns (e.g., siRNA against IRAK1/4) in rescue experiments. Use structure-activity relationship (SAR) studies to refine the compound’s benzimidazole core and reduce off-target binding .
Data Analysis and Reporting Guidelines
Q. How should researchers present contradictory IC₅₀ values for this compound across publications?
- Methodological Answer : Disclose assay conditions (e.g., ATP concentration, enzyme sources) that may affect IC₅₀ values. For example, this compound’s IC₅₀ in biochemical assays (7 nM) may differ from cellular assays (2300 nM in rat blood) due to protein binding or metabolite interference . Use Bland-Altman plots to compare inter-lab variability and meta-analysis to aggregate data from ≥3 independent studies .
Q. What statistical frameworks are appropriate for analyzing this compound’s dose-response data?
- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀/IC₅₀ values. Use ANOVA with Tukey’s post hoc test for multi-group comparisons (e.g., this compound vs. IRAK4-IN-20). For in vivo studies, employ mixed-effects models to account for inter-individual variability . Report p-values, confidence intervals, and effect sizes per CONSORT guidelines .
Experimental Design Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
